5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the class of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, characterized by a central pyrrolidinone scaffold substituted with aryl, aroyl, and imidazole-containing alkyl groups. Key structural features include:
- 5-(4-Chlorophenyl) group: A chlorinated aromatic ring, contributing to lipophilicity and electronic effects.
- 3-Hydroxy group: A polar substituent enabling hydrogen bonding and metal coordination.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c22-15-6-4-14(5-7-15)18-17(19(26)16-3-1-12-29-16)20(27)21(28)25(18)10-2-9-24-11-8-23-13-24/h1,3-8,11-13,18,27H,2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZVVCRWHDNZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CCCN4C=CN=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378764-13-7 | |
| Record name | 5-(4-CHLOROPHENYL)-4-(2-FUROYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 5-(4-chlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structure
The molecular formula of the compound is , with a molecular weight of approximately 411.848 g/mol. The structure features a furoyl group, a chlorophenyl moiety, and an imidazole ring, which may contribute to its biological activity.
Crystal Structure
Recent studies have provided insights into the crystal structure of related compounds, indicating that the p-chlorophenyl ring is slightly twisted relative to the pyrazolone ring, which could influence molecular interactions and biological activity .
Anticancer Activity
Compounds with similar frameworks have been evaluated for anticancer properties. For instance, triazole-quinoline derivatives were found to inhibit cell proliferation effectively, showing greater potency than standard chemotherapeutic agents like cisplatin . The imidazole component in our compound may also enhance its anticancer potential by interacting with specific cellular targets.
Anti-inflammatory Effects
Some related compounds have been studied for their anti-inflammatory properties. Pyrazolo[4,3-c]quinoline derivatives demonstrated significant inhibition of nitric oxide production in inflammatory models . This suggests that our compound could possess similar anti-inflammatory effects through inhibition of pathways involving inducible nitric oxide synthase (iNOS).
Interaction with Biological Targets
The biological activity of such compounds often involves interaction with enzymes or receptors. For example, the presence of the imidazole ring may facilitate binding to biological targets such as enzymes involved in cancer progression or inflammation pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of specific functional groups (like hydroxyl and furoyl) can significantly affect the potency and selectivity of these compounds against various biological targets.
Synthesis and Evaluation
A study synthesized various pyrazole derivatives and evaluated their antibacterial and antifungal activities. One notable derivative showed MIC values significantly lower than those of established antibiotics, indicating that structural modifications can lead to enhanced bioactivity .
Comparative Analysis
In a comparative analysis of quinoline derivatives, certain compounds exhibited excellent antimalarial activity against Plasmodium falciparum, suggesting that modifications in similar chemical structures can lead to diverse biological activities .
Chemical Reactions Analysis
Key Functional Groups and Reactions
The compound contains multiple reactive sites:
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Hydroxyl group (-OH) :
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Esterification : Reacts with acyl chlorides (e.g., 2-furoyl chloride) to form esters.
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Oxidation : Converts to ketone under oxidizing conditions (e.g., KMnO₄).
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Carbonyl groups (C=O) :
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Nucleophilic attack : Susceptible to enolate formation, enabling alkylation or acylation.
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Hydrolysis : Converts esters or amides to carboxylic acids under acidic/basic conditions.
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Imidazole ring :
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Alkylation : Reacts with alkylating agents (e.g., propyl bromide) to form N-alkylated derivatives.
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Coordination chemistry : Engages in metal-ligand interactions due to nitrogen donors.
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| Functional Group | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Hydroxyl (-OH) | Esterification | Acyl chloride + base | Acylated hydroxyl group |
| Carbonyl (C=O) | Enolate formation | Strong base (e.g., LDA) | Alkylation/acylation of enolate |
| Imidazole ring | Alkylation | Alkyl halide + base | N-alkylated imidazole derivative |
Biological Relevance of Reactions
The compound’s reactivity is closely linked to its pharmacological properties :
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Neuroprotection : Hydroxyl and carbonyl groups may participate in antioxidant reactions, mitigating oxidative stress.
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Anti-inflammatory activity : Functional groups interact with enzymes (e.g., cyclooxygenases) via hydrogen bonding or π-π stacking.
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Stability : Ester or amide groups enhance metabolic stability, critical for drug development.
Structural Analysis
The molecular formula is C₂₂H₁₉ClN₃O₅ , with a molecular weight of 421.9 g/mol (as inferred from analogs in the literature ). Key structural features include:
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Tetramic acid core : Pyrrolidine-2,4-dione ring.
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Substituents :
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4-Chlorophenyl group : Enhances lipophilicity and receptor binding.
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2-Furoyl group : Contributes to electron-rich regions for bioactivity.
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Imidazolylpropyl chain : Facilitates solubility and membrane permeability.
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Analytical Techniques
Characterization involves:
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NMR spectroscopy : Confirms aromatic regions (furoyl, chlorophenyl) and functional groups (hydroxyl, carbonyl).
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IR spectroscopy : Identifies C=O and -OH stretches.
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Mass spectrometry : Validates molecular weight and purity.
Research Challenges
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Synthetic complexity : Multi-step routes require precise control of reaction conditions (temperature, solvent).
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Functional group interference : Reactivity of hydroxyl and carbonyl groups may complicate selective modifications.
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Biological optimization : Balancing reactivity and stability for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Effects
Table 1: Key Structural and Physical Properties of Analogs
Key Observations:
Substituent Electronic Effects: The 4-chlorophenyl group in the target compound likely increases electron-withdrawing effects compared to 4-fluorophenyl () or 4-tert-butylphenyl (), influencing reactivity and binding affinity.
Physical Properties :
- Melting points correlate with substituent polarity. For example, the 4-tert-butylphenyl analog (20 ) has a higher melting point (263–265°C) than the 3-chlorophenyl analog (29 , 235–237°C), likely due to increased van der Waals interactions from the bulky tert-butyl group .
- Yields vary significantly (47–62%), reflecting differences in reaction efficiency for halogenated vs. alkylated aryl aldehydes .
Hydrogen-Bonding Capacity :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can yield be improved?
The compound can be synthesized via base-assisted cyclization of substituted pyrrolidinone precursors. For example, analogous structures (e.g., 5-(4-chlorophenyl)-derivatives) are prepared using aldehydes like 3-chlorobenzaldehyde and furoyl chloride under basic conditions, achieving yields of ~47% . Yield optimization involves adjusting stoichiometry, reaction time, and temperature. Microwave-assisted synthesis or flow chemistry (e.g., Omura-Sharma-Swern oxidation protocols) may enhance efficiency .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR : H and C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl protons at δ 12–14 ppm) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, while ORTEP-III visualizes molecular geometry and intermolecular interactions (e.g., hydrogen bonds stabilizing the lactam ring) .
- HRMS/FTIR : Validate molecular weight and functional groups (e.g., C=O stretches at 1680–1700 cm) .
Q. How can computational tools aid in understanding its electronic properties?
Multiwfn analyzes electron localization functions (ELF) and electrostatic potential (ESP) surfaces to map nucleophilic/electrophilic sites. For example, the furoyl group’s electron-withdrawing effect can be quantified via Mulliken charges .
Advanced Research Questions
Q. What strategies resolve contradictions in reported spectral data for similar compounds?
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or crystallographic disorder. For instance, imidazole ring protons may exhibit variable shifts due to hydrogen bonding with hydroxy groups. Cross-validate using high-resolution techniques (e.g., synchrotron XRD) and DFT-calculated spectra .
Q. How does substituent variation (e.g., chlorophenyl vs. methyl groups) impact bioactivity?
Structure-activity relationship (SAR) studies require systematic substitution at the 4- and 5-positions. For example, replacing 4-chlorophenyl with 4-aminophenyl in analogous compounds increases solubility but reduces antimicrobial activity. Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic effects with target binding .
Q. What experimental designs optimize reaction conditions for scale-up?
Employ Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent polarity). A Plackett-Burman design identified temperature as the critical factor in synthesizing related pyrrolidinones, reducing side-product formation by 30% .
Q. How can electron density topology clarify intermolecular interactions in cocrystals?
Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn identifies bond critical points (BCPs) and non-covalent interactions. For example, the hydroxy group forms strong O–H···O hydrogen bonds (ρ ~0.08 eÅ), stabilizing the crystal lattice .
Methodological Guidelines
- Crystallographic Refinement : Use SHELXL’s TWIN/BASF commands to handle twinning in high-symmetry space groups .
- Spectral Interpretation : Compare experimental IR peaks with DFT (B3LYP/6-31G*) simulations to assign ambiguous vibrations .
- Synthetic Troubleshooting : If cyclization fails, introduce bulky substituents (e.g., 3-(1H-imidazol-1-yl)propyl) to reduce steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
